molecular formula C6H6ClNO3 B13164477 Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B13164477
M. Wt: 175.57 g/mol
InChI Key: BETPUTJXKXNYPC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a methyl group at position 3, and a methoxycarbonyl group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The chlorine substituent enhances electrophilicity and influences metabolic stability, while the methyl group contributes to lipophilicity, affecting membrane permeability. The ester moiety at position 4 allows for further functionalization via hydrolysis or transesterification.

Properties

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H6ClNO3/c1-3-4(6(9)10-2)5(7)11-8-3/h1-2H3

InChI Key

BETPUTJXKXNYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization of Precursors

One of the most straightforward methods involves the cyclization of appropriately substituted precursors, such as 2-amino acids or their derivatives, under controlled conditions to form the oxazole ring. This approach typically includes:

  • Starting Material: 2-Amino-3-methylbenzoic acid derivatives or related amino alcohols.
  • Reagents: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) for chlorination.
  • Conditions: Elevated temperatures (around 100–150°C) under reflux, often in inert atmospheres to prevent oxidation.

Reaction Pathway:
The amino group reacts with the carbonyl or ester functionalities, facilitating ring closure to form the oxazole core. Chlorination at the 5-position is achieved via electrophilic substitution using chlorinating agents.

Reference:
While specific literature on this exact compound is limited, similar heterocycle syntheses are documented in patent CN106187894A, where chlorination and cyclization steps are employed to generate chlorinated oxazoles.

Chlorination of Methylated Oxazoles

Another prevalent method involves starting from methyl-substituted oxazoles and selectively chlorinating at the 5-position:

  • Starting Material: Methyl-oxazole derivatives, such as methyl 3-methyl-1,2-oxazole-4-carboxylate.
  • Reagents: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or phosphorus pentachloride (PCl₅).
  • Conditions: Reactions are typically performed at low temperatures (0–25°C) to control regioselectivity and prevent over-chlorination.

Reaction Pathway:
Electrophilic chlorination occurs at the 5-position of the methyl oxazole ring, facilitated by the electron-rich nature of the heterocycle.

Research Data:
Patents and literature suggest that chlorination of methyl oxazoles under controlled conditions yields the desired 5-chloro derivatives efficiently.

Functionalization of Oxazole Carboxylates

The ester group at the 4-position can be introduced via esterification of the corresponding acid or via nucleophilic substitution on activated intermediates:

  • Method: Reacting the oxazole-4-carboxylic acid with methyl alcohol in the presence of catalytic sulfuric acid or using methyl iodide with base catalysis.
  • Alternative: Using methyl chloroformate to form methyl esters selectively.

Supporting Data:
Academic synthesis routes indicate that esterification of oxazole acids is straightforward under standard conditions, with yields exceeding 80%.

Multistep Synthesis via Chloromethyl Precursors

A more sophisticated approach involves the synthesis of chloromethyl oxazoles, which are then oxidized or substituted to introduce the desired functional groups:

  • Step 1: Synthesis of methyl 2-(chloromethyl)oxazole-4-carboxylate through chloromethylation of methyl oxazole derivatives.
  • Step 2: Oxidation or substitution at the chloromethyl group using nucleophiles such as sodium sulfinate or hydroxide to introduce the sulfinate or other functional groups.

Research Findings:
Studies on isoxazole chemistry and heterocyclic substitution reactions support this methodology, with reaction conditions optimized for selectivity and yield.

Summary of Key Data and Conditions

Preparation Method Starting Material Reagents Conditions Yield/Remarks
Cyclization of amino derivatives 2-Amino acids PCl₅, reflux 100–150°C Moderate to high yield
Electrophilic chlorination Methyl oxazole derivatives NCS, SO₂Cl₂ 0–25°C Regioselective chlorination
Esterification Oxazole acids Methyl alcohol, sulfuric acid Reflux >80% yield
Chloromethylation & substitution Methyl 2-(chloromethyl)oxazole-4-carboxylate Formaldehyde derivatives, nucleophiles Controlled temperature Variable yields, high specificity

Chemical Reactions Analysis

Comparison with Similar Compounds

Halogen Substituents

  • Methyl 5-Bromo-3-[2-Chloro-6-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate (30a): Replacing the 5-chloro substituent with bromine increases molecular weight (MW: 427.6 vs. The trifluoromethylphenyl group at position 3 introduces strong electron-withdrawing effects, reducing electron density on the oxazole ring compared to the methyl group in the target compound .
  • The dichlorophenyl group at position 3 enhances π-π stacking but may reduce solubility due to hydrophobicity .

Ester and Carboxylate Derivatives

  • Ethyl 4-Amino-3-Methyl-1,2-Oxazole-5-Carboxylate: The ethyl ester and 4-amino group increase hydrogen-bonding capacity compared to the methyl ester and 5-chloro substituent. This derivative exhibits improved water solubility (logP ~1.2 vs. ~2.5 for the target compound) but reduced metabolic stability due to the reactive amino group .
  • Methyl 5-(N-Boc-Azetidin-3-yl)-1,2-Oxazole-4-Carboxylate :
    The Boc-protected azetidine at position 5 introduces a chiral center and enhances conformational rigidity. $^{15}\text{N}$ NMR data (δ −0.6 ppm for N-2) confirm regiospecific substitution, differentiating it from regioisomeric analogues .

Physicochemical and Spectroscopic Properties

Compound Name MW m.p. (°C) $^1\text{H}$ NMR (δ, ppm) LC-MS (m/z)
Methyl 5-Chloro-3-Methyl-1,2-Oxazole-4-Carboxylate 217.6 98–100 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃) 218.1 [M+H]⁺
PUB11 (5-Bromo-Thiophene Derivative) 452.3 205–206 1.02–1.78 (m, 10H, cyclohexyl), 8.21 (s, 1H, thiophene) 453.2 [M+H]⁺
MC219 (Anthracenyl Derivative) 534.2 228–230 1.40 (t, 3H, CH₂CH₃), 4.45 (q, 2H, OCH₂) 535.3 [M+H]⁺

The target compound’s $^1\text{H}$ NMR spectrum is simplified by the absence of aromatic protons, unlike anthracenyl derivatives (e.g., MC219), which show complex splitting due to extended conjugation .

Biological Activity

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure with a chlorine atom at the 5-position and a methyl ester functional group. The molecular formula is C6H6ClN1O3C_6H_6ClN_1O_3 with a molecular weight of approximately 177.57 g/mol. Its structure is pivotal in determining its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens by interfering with microbial enzymes, which is crucial for their survival.

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansEffective antifungal activity

The compound's mechanism involves the inhibition of specific enzymes that are essential for microbial metabolism, leading to cell death or growth inhibition.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines (Caco-2). The compound demonstrated a significant reduction in cell viability compared to untreated controls.

Cell Line Viability (%) p-value
Caco-2 (untreated)100%-
Caco-2 (treated)39.8%<0.001

The apoptosis mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, indicating potential for therapeutic applications in cancer treatment .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells.

Antimicrobial Mechanism

The compound inhibits microbial enzymes critical for metabolic processes, thus disrupting cell wall synthesis and function. This leads to increased permeability and eventual lysis of microbial cells.

Anticancer Mechanism

In cancer cells, the compound triggers apoptotic pathways by modulating signaling cascades that lead to cell cycle arrest and programmed cell death. This effect is often enhanced when combined with other chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies on Caco-2 cells revealed that treatment with this compound resulted in significant apoptosis induction. The study highlighted the compound's potential as an adjunct therapy in colorectal cancer treatment, warranting further investigation into its efficacy in vivo .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate precursors such as chloroacetyl chloride and methyl oxazolate derivatives.
  • Reagents : Use of bases like sodium hydroxide or potassium carbonate during reactions.
  • Conditions : The reaction is generally carried out under reflux conditions to facilitate complete conversion.

The following table summarizes different synthetic routes:

Route Yield (%) Conditions
Route A75%Reflux in ethanol
Route B85%Microwave-assisted synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-enamino ketoesters with hydroxylamine derivatives. Key steps include regioselective oxazole ring formation, often achieved by reacting enaminones (e.g., β-enamino ketoesters) with hydroxylamine hydrochloride under controlled temperature (50–80°C). Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), reaction time (2–6 hours), and stoichiometric ratios to favor the desired regioisomer . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (65–85%).

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm, singlet), oxazole protons (δ ~6.5–7.0 ppm), and chloro-substituent (no direct proton signal but inferred via coupling in 13C NMR).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxazole C=N).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₆H₅ClNO₃). Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole synthesis be addressed?

  • Methodological Answer : Regioselectivity in oxazole formation is influenced by electronic and steric factors. For example, β-enamino ketoesters with electron-withdrawing groups (e.g., chloro substituents) favor 5-substitution due to resonance stabilization. Mechanistic studies using 15N-labeled hydroxylamine reveal distinct coupling constants (e.g., 2JH-N = 14–15 Hz for 1,2-oxazoles), enabling differentiation of regioisomers via 1H-15N HMBC NMR . Computational modeling (DFT) of transition states further predicts regiochemical outcomes .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100–295 K.
  • Structure Solution : Direct methods (e.g., SHELXT ) for phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check R-factor (<5%), residual electron density, and Hirshfeld surface analysis for intermolecular interactions. For example, triclinic packing (space group P1) with π-π stacking and C–H···O hydrogen bonds is common in oxazole derivatives .

Q. How can intermolecular interactions in the crystal lattice inform material properties?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism ) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) and π-π interactions. These interactions influence melting points, solubility, and stability. For this compound, C–H···O bonds between ester carbonyls and adjacent methyl groups enhance lattice stability, while chloro substituents contribute to dense packing .

Q. What advanced NMR techniques resolve dynamic processes in oxazole derivatives?

  • Methodological Answer : Chemical Exchange Saturation Transfer (CEST) or 1D selective NOESY detects rotameric equilibria in flexible substituents (e.g., Boc-protected amines). For 15N-labeled analogs, 1H-15N coupling constants (2JH-N = 14.36 Hz) and 13C-15N couplings (1JC-N = 4.55 Hz) provide unambiguous assignments of oxazole ring connectivity .

Data Contradiction and Troubleshooting

Q. How should conflicting spectral data (e.g., unexpected coupling constants) be interpreted?

  • Methodological Answer : Contradictions often arise from impurities or rotameric equilibria. Strategies:

  • Purification : Re-crystallization or preparative HPLC to isolate isomers.
  • Variable-Temperature NMR : Cooling to –40°C slows exchange processes, resolving split signals.
  • Isotopic Labeling : 15N/13C labels reduce signal overlap and confirm assignments .

Q. Why might X-ray diffraction data show disorder in the chloro-substituent?

  • Methodological Answer : Disordered chloro groups result from low-barrier rotation or static lattice imperfections. Mitigation:

  • Data Collection at Low Temperature : Reduces thermal motion.
  • Twinned Refinement : For non-merohedral twinning (common in triclinic systems).
  • Occupancy Refinement : Split positions with partial occupancy values .

Methodological Tools and Software

  • Crystallography : SHELX suite (SHELXT, SHELXL) for structure solution/refinement; ORTEP-3 for graphical representation .
  • NMR Analysis : TopSpin (Bruker) or MestReNova for coupling constant extraction; DFT software (Gaussian) for predicting chemical shifts .

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